molecular formula C11H6ClNO B3276284 6-Chlorobenzofuro[2,3-b]pyridine CAS No. 63790-78-3

6-Chlorobenzofuro[2,3-b]pyridine

Cat. No.: B3276284
CAS No.: 63790-78-3
M. Wt: 203.62 g/mol
InChI Key: LKHBXBFXWJEAFM-UHFFFAOYSA-N
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Description

6-Chlorobenzofuro[2,3-b]pyridine is a heterocyclic compound with the molecular formula C₁₁H₆ClNO. It is characterized by a fused ring system consisting of a benzene ring, a furan ring, and a pyridine ring, with a chlorine atom attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorobenzofuro[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the use of methyl 2-(chloromethyl)-3-furoate and salicylonitriles. The reaction is conducted in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) solution at 60°C, producing methyl 2-[(cyanophenoxy)methyl]-3-furoates. These intermediates undergo tandem cyclization in the presence of excess tert-butoxide (t-BuOK) in DMF solution at 65°C to yield the desired benzofuro[2,3-b]pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate optimization of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chlorobenzofuro[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuro[2,3-b]pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.

Scientific Research Applications

6-Chlorobenzofuro[2,3-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chlorobenzofuro[2,3-b]pyridine involves its interaction with specific molecular targets, such as proteins or enzymes. The nitrogen atom in the pyridine ring can serve as a hydrogen bond acceptor, facilitating additional protein-ligand interactions. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chlorobenzofuro[2,3-b]pyridine is unique due to the presence of a chlorine atom on the benzene ring, which can influence its reactivity and interaction with biological targets. Additionally, the fused ring system provides a rigid and planar structure, which can enhance its binding affinity to specific proteins or enzymes compared to other similar compounds .

Properties

IUPAC Name

6-chloro-[1]benzofuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO/c12-7-3-4-10-9(6-7)8-2-1-5-13-11(8)14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHBXBFXWJEAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-(5-Chloro-2-methoxyphenyl)pyridin-2-amine (5.00 g, 21 mmol) was dissolved in the mixture of THF (409 mL), HBF4 (50% aqueous solution, 36 mL) and 15 mL of water. The solution was cooled to −5° C., and sodium nitrite (1.70 g in 20 mL of water) was added dropwise. Reaction was kept 1 hour at −5° C., then was allowed to warm up to room temperature and stirred overnight at room temperature. Then pH of the reaction mixture was adjusted to 10, and it was extracted with ethyl acetate (4×25 mL). Organic fractions were combined, dried over sodium sulfate and evaporated. The residue was subjected to column chromatography on silica gel, eluent hexane/ethyl acetate 9/1 mixture. Chromatography product contained 3-(5-chloro-2-methoxyphenyl)-2-fluoropyridine, pure 6-chlorobenzofuro[2,3-b]pyridine (1.52 g, colorless long needles) was obtained by crystallization from hexane/ethyl acetate.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
409 mL
Type
solvent
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chlorobenzofuro[2,3-b]pyridine
Reactant of Route 2
6-Chlorobenzofuro[2,3-b]pyridine
Reactant of Route 3
6-Chlorobenzofuro[2,3-b]pyridine
Reactant of Route 4
6-Chlorobenzofuro[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
6-Chlorobenzofuro[2,3-b]pyridine
Reactant of Route 6
6-Chlorobenzofuro[2,3-b]pyridine

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